Ethyl 2-[(benzyloxy)methoxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(benzyloxy)methoxy]propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a benzyloxy group, which is a benzene ring attached to an oxygen atom, and a methoxy group, which is a methyl group attached to an oxygen atom. The presence of these groups makes it a versatile compound in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-[(benzyloxy)methoxy]propanoate can be synthesized through several methods. One common approach is the esterification of 2-[(benzyloxy)methoxy]propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Another method involves the reaction of 2-[(benzyloxy)methoxy]propanoic acid chloride with ethanol. This method is often preferred in industrial settings due to its higher yield and faster reaction time.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(benzyloxy)methoxy]propanoate undergoes various chemical reactions, including:
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products
Hydrolysis: 2-[(benzyloxy)methoxy]propanoic acid and ethanol.
Reduction: 2-[(benzyloxy)methoxy]propanol.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(benzyloxy)methoxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism of action of ethyl 2-[(benzyloxy)methoxy]propanoate primarily involves its hydrolysis to form 2-[(benzyloxy)methoxy]propanoic acid and ethanol. The ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst . The benzyloxy group can also participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[(benzyloxy)methoxy]propanoate can be compared to other esters with similar structures:
Ethyl benzoate: Similar ester but lacks the methoxy group, making it less versatile in certain reactions.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and applications.
Ethyl 2-methoxypropanoate: Lacks the benzyloxy group, making it less useful in reactions involving aromatic substitution.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its versatility and wide range of applications.
Eigenschaften
CAS-Nummer |
174621-62-6 |
---|---|
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
ethyl 2-(phenylmethoxymethoxy)propanoate |
InChI |
InChI=1S/C13H18O4/c1-3-16-13(14)11(2)17-10-15-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |
InChI-Schlüssel |
XAVWJEZLIYXGNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)OCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.